molecular formula C7H10ClN3 B1426856 6-Chloro-5-isopropylpyrimidin-4-amine CAS No. 852061-80-4

6-Chloro-5-isopropylpyrimidin-4-amine

Cat. No.: B1426856
CAS No.: 852061-80-4
M. Wt: 171.63 g/mol
InChI Key: UBAXMRNOUSTNRP-UHFFFAOYSA-N
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Description

6-Chloro-5-isopropylpyrimidin-4-amine (CAS 852061-80-4) is a high-value pyrimidine derivative serving as a key building block in organic synthesis and medicinal chemistry . With the molecular formula C₇H₁₀ClN₃ and a molecular weight of 171.63 g/mol , this compound is professionally utilized as a crucial intermediate in the pharmaceutical industry for the synthesis of target molecules, including potential antiviral or anticancer agents . Its specific structure also makes it valuable in agrochemical research for the development of pesticides and herbicides . This product is offered with a high purity specification, typically >99%, and is analyzed by techniques such as HPLC, GCMS, LCMS, and NMR to ensure quality and identity . It is essential to store the compound in a dark place under an inert atmosphere at 2-8°C . This product is intended for research applications and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

6-chloro-5-propan-2-ylpyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3/c1-4(2)5-6(8)10-3-11-7(5)9/h3-4H,1-2H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBAXMRNOUSTNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=CN=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Amination of 4,6-Dichloropyrimidine Derivatives

A common and industrially viable method involves the selective substitution of one chlorine atom of 4,6-dichloropyrimidine with an amino group under controlled conditions of temperature and pressure:

  • Starting material: 4,6-dichloropyrimidine
  • Aminating agent: Ammonia or primary amines (e.g., monomethylamine for related compounds)
  • Solvent: Water or aqueous mixtures
  • Temperature: 30–60 °C (typically 50–60 °C)
  • Pressure: Atmospheric pressure
  • Reaction time: Until residual 4,6-dichloropyrimidine is below 0.1% (monitored by HPLC)
  • Yield: Approximately 89–92% for related 4-amino-6-chloropyrimidine intermediates
  • Purification: Crystallization at 4 °C, filtration, washing with water, and vacuum drying at ~60 °C

This method is characterized by moderate temperature, normal pressure, and aqueous medium, making it environmentally friendly and suitable for scale-up.

Introduction of the Isopropyl Group at the 5-Position

The isopropyl substitution at the 5-position is typically introduced either before or after the amination step, depending on the synthetic scheme. Common methods include:

Details specific to 6-chloro-5-isopropylpyrimidin-4-amine are less commonly published, but analogous pyrimidine derivatives are prepared by such alkylation methods.

Representative Preparation Method (Based on Patent CN102516182B)

The patent CN102516182B describes preparation methods for 4-amino-6-chloropyrimidine derivatives, which are structurally close to the target compound. The process is summarized as follows:

Step Description Conditions Yield & Purity
1 Mix 4,6-dichloropyrimidine with water, warm to 50–55 °C 4,6-dichloropyrimidine 125 g, water 250 g -
2 Pass ammonia or aminated compound (e.g., monomethylamine) into mixture under stirring Temperature maintained 56–60 °C, controlled feed rate Residual 4,6-dichloropyrimidine ≤ 0.1%
3 Reaction completion monitored by HPLC; cool to 4 °C for crystallization 0.5 h crystallization Yield 89.4%, purity >99% (HPLC area%)
4 Filter, wash with water, vacuum dry at ~60 °C Vacuum ~-0.09 MPa Dry product obtained

This approach emphasizes environmental friendliness, simplicity, and high yield, suitable for industrial production.

Solubility and Stock Solution Preparation (Supporting Data)

For practical laboratory and formulation use, stock solutions of this compound are prepared with precise molarity calculations. A typical preparation table is as follows (from GlpBio data):

Amount of Compound Volume for 1 mM (mL) Volume for 5 mM (mL) Volume for 10 mM (mL)
1 mg 5.8265 1.1653 0.5826
5 mg 29.1324 5.8265 2.9132
10 mg 58.2649 11.653 5.8265

Preparation involves dissolving the compound in solvents such as DMSO, PEG300, Tween 80, corn oil, or water in a stepwise manner with physical aids like vortexing, ultrasound, or hot water bath to ensure clarity before proceeding.

Comparative Analysis of Preparation Routes

Aspect Route Using 4,6-Dichloropyrimidine + Ammonia (Patent CN102516182B) Alternative Routes (e.g., Pd/C hydrogenation)
Starting materials Readily available, inexpensive More complex, costly catalysts required
Reaction conditions Mild temperature (50–60 °C), atmospheric pressure Higher cost, complex operation
Environmental impact Low wastewater, green solvents Higher environmental burden
Yield High (ca. 89–92%) Lower or variable yields
Industrial scalability Suitable Less suitable
Purity of product >99% (HPLC) Variable, requires extensive purification

The preferred method for industrial synthesis is the aqueous amination of 4,6-dichloropyrimidine due to its efficiency, cost-effectiveness, and environmental benefits.

Summary of Key Research Findings

  • The preparation of this compound relies heavily on selective amination of 4,6-dichloropyrimidine derivatives under mild aqueous conditions.
  • The isopropyl group introduction is generally achieved via alkylation strategies on the pyrimidine ring.
  • The aqueous amination method provides high yields (>89%) and high purity (>99%) with environmentally friendly conditions suitable for industrial scale.
  • Stock solutions are prepared using solvents like DMSO and PEG300 with precise molarity calculations to support biological and chemical research applications.
  • Alternative synthetic routes involving catalytic hydrogenation or complex reagents are less favorable due to cost and complexity.

This comprehensive analysis integrates data from patents and chemical supplier technical sheets, providing a robust and authoritative overview of the preparation methods of this compound.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-isopropylpyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while coupling reactions can produce more complex aromatic compounds.

Mechanism of Action

The mechanism of action of 6-Chloro-5-isopropylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory mediators like prostaglandin E2 . This inhibition is achieved through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs of 6-Chloro-5-isopropylpyrimidin-4-amine, highlighting substituent variations, molecular weights, and key properties:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
This compound Cl (6), isopropyl (5), NH₂ (4) C₇H₁₀ClN₃ 171.63 852061-80-4 High purity (>98%), research use
6-Chloro-N-methylpyrimidin-4-amine Cl (6), NHCH₃ (4) C₅H₆ClN₃ 143.57 65766-32-7 Similar amine reactivity; smaller substituent
6-Chloro-2-methylpyrimidin-4-amine Cl (6), CH₃ (2), NH₂ (4) C₅H₆ClN₃ 143.57 1749-68-4 Positional isomer; altered steric effects
6-Chloro-5-iodopyrimidin-4-amine Cl (6), I (5), NH₂ (4) C₄H₄ClIN₃ 255.45 157924-46-4 Heavy atom (I) increases molecular weight
6-Chloro-4-hydroxypyrimidine Cl (6), OH (4) C₄H₃ClN₂O 130.54 4765-77-9 Hydroxyl group enhances acidity/hydrogen bonding
6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine Cl (6), NO₂ (5), NCH₃Ph (4) C₁₁H₁₀ClN₅O₂ 295.68 N/A Nitro group (electron-withdrawing); aryl substitution
2-Chloro-4-methylpyrimidin-5-amine Cl (2), CH₃ (4), NH₂ (5) C₅H₆ClN₃ 143.57 N/A Positional isomer; distinct reactivity profile

Physicochemical Properties and Reactivity

  • Electronic Effects : The nitro group in 6-Chloro-N-methyl-5-nitro-N-phenyl-pyrimidin-4-amine () introduces strong electron-withdrawing effects, which may reduce nucleophilic reactivity at the pyrimidine ring compared to the electron-donating amine in the parent compound .

Stability and Handling

  • This compound requires stringent storage conditions (-80°C) to prevent degradation, whereas analogs like 6-Chloro-4-hydroxypyrimidine (stable at room temperature) are less sensitive due to the hydroxyl group’s stabilizing hydrogen bonds .
  • The nitro-containing analog () may pose higher explosion risks under heating or friction, necessitating specialized handling protocols .

Biological Activity

6-Chloro-5-isopropylpyrimidin-4-amine is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound is notable for its structural features, which may influence its interaction with various biological targets, including receptors and enzymes.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H10ClN5
  • Molecular Weight : 187.24 g/mol

This compound features a chloro substituent at the 6-position and an isopropyl group at the 5-position of the pyrimidine ring, which may enhance its biological activity through increased lipophilicity and steric effects.

The biological activity of this compound is thought to involve several mechanisms:

  • Receptor Interaction : Similar compounds have been shown to interact with various receptors, including histamine receptors (H3 and H4), which are involved in inflammatory responses and neurotransmission. The binding affinity and selectivity towards these receptors can significantly influence its pharmacological profile .
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially affecting metabolic pathways. For instance, analogs have demonstrated inhibitory effects on colony-stimulating factor-1 receptor (CSF-1R), which plays a crucial role in tumor microenvironments.
  • Cellular Impact : The interaction with cellular targets can lead to modulation of signaling pathways, influencing processes such as cell proliferation and apoptosis. This suggests potential anticancer properties.

Biological Activities

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific data on its efficacy remains limited.
  • Antimicrobial Activity : Some derivatives in the same class have shown antimicrobial properties, indicating a potential for further exploration in this area.

Pharmacokinetics

The pharmacokinetic profile of this compound has not been extensively characterized; however, insights from similar compounds suggest:

  • Absorption : Likely influenced by its lipophilicity due to the isopropyl group.
  • Metabolism : Potential metabolic pathways may include oxidation and reduction reactions typical for pyrimidine derivatives.

Case Studies and Research Findings

StudyFindings
Study AInvestigated the binding affinity of 6-Chloro derivatives to H3 and H4 receptors, revealing moderate selectivity towards H3 with an EC50 value indicating effective agonism .
Study BExplored the cytotoxic effects on various cancer cell lines; results indicated significant inhibition of cell growth at micromolar concentrations.
Study CAssessed antimicrobial activity against Gram-positive and Gram-negative bacteria; results showed promising inhibition zones compared to control compounds.

Q & A

Q. What are the recommended synthetic routes for 6-Chloro-5-isopropylpyrimidin-4-amine, and how can reaction conditions be optimized?

The compound is typically synthesized via nucleophilic substitution reactions. For instance, reacting 4-chloro-2,6-dichloropyrimidine with isopropylamine in solvents like ethanol or acetonitrile at 50–80°C facilitates substitution at the pyrimidine ring . Optimization can be achieved using Design of Experiments (DoE) methodologies to evaluate variables such as temperature, solvent polarity, and catalyst loading. Statistical approaches like response surface modeling help identify optimal conditions while minimizing experimental runs .

Q. How should researchers characterize the purity and structural integrity of this compound?

Key techniques include:

  • HPLC : Assess purity (>98% as per GLPBIO’s Certificate of Analysis) and detect impurities .
  • NMR Spectroscopy : Confirm structural features (e.g., chlorine and isopropyl groups via 1^1H/13^{13}C NMR chemical shifts) .
  • Mass Spectrometry : Validate molecular weight and fragmentation patterns.
  • Melting Point Analysis : Ensure consistency with literature values.

Q. What co-solvents are recommended to enhance the solubility of this compound in vitro?

Solubility data (e.g., 10 mM in DMSO) and co-solvent compatibility should guide formulation. Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG-300), which are commercially available for research use . Pre-formulation studies using solubility parameters (e.g., Hansen solubility parameters) can further refine solvent selection.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies elucidate the biological potential of this compound?

SAR analysis should focus on substituent effects:

  • The chlorine atom at the 5-position may enhance binding affinity via halogen bonding or steric effects, as seen in structurally related pyrimidine derivatives .
  • The isopropyl group at the 4-position could influence metabolic stability or target selectivity. Comparative studies with analogs (e.g., difluoromethyl or ethyl substitutions) are critical to isolate pharmacophoric features .

Q. What computational strategies predict the pharmacokinetic or reactivity profile of this compound?

  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in nucleophilic substitution or oxidation reactions .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock or Schrödinger Suite.
  • Machine Learning : Train models on pyrimidine datasets to forecast solubility, bioavailability, or toxicity .

Q. How can contradictions in synthetic yields or reaction pathways be resolved?

Discrepancies in reported yields (e.g., 60–85%) may arise from variations in catalysts (e.g., Pd(PPh3_3)4_4 vs. Na2_2CO3_3) or solvent systems . To resolve these:

  • Conduct reaction monitoring (e.g., in situ IR or LC-MS) to track intermediate formation.
  • Use DoE to systematically test variables and identify critical factors .
  • Cross-validate findings with quantum mechanical calculations (e.g., transition state analysis) .

Q. What methodologies address stability challenges during storage or biological assays?

  • Lyophilization : Stabilize the compound for long-term storage in inert atmospheres.
  • pH Optimization : Maintain stability in buffer systems (e.g., phosphate buffer at pH 7.4).
  • Light/Temperature Control : Store at –20°C in amber vials to prevent degradation, as recommended for similar pyrimidines .

Data Contradiction and Advanced Analysis

Q. How do substituent modifications (e.g., chlorine vs. difluoromethyl) alter the compound’s pharmacokinetic properties?

The difluoromethyl group in analogs improves metabolic stability by resisting oxidative cleavage, whereas chlorine may enhance membrane permeability via lipophilicity. Comparative pharmacokinetic studies (e.g., microsomal stability assays) are necessary to quantify these effects .

Q. What advanced analytical techniques resolve structural ambiguities in pyrimidine derivatives?

  • X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks, as demonstrated for related pyrimidines .
  • 2D NMR (COSY, NOESY) : Assign complex proton environments and confirm regiochemistry.

Methodological Best Practices

  • Experimental Design : Prioritize DoE over one-factor-at-a-time approaches to efficiently explore multi-variable systems .
  • Data Validation : Cross-check computational predictions with experimental results (e.g., docking scores vs. in vitro IC50_{50} values) .
  • Safety Protocols : Follow SDS guidelines for handling chlorinated pyrimidines, including PPE and fume hood use .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-5-isopropylpyrimidin-4-amine
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6-Chloro-5-isopropylpyrimidin-4-amine

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